molecular formula C7H13NO B1197962 2-Azacyclooctanone CAS No. 673-66-5

2-Azacyclooctanone

Cat. No.: B1197962
CAS No.: 673-66-5
M. Wt: 127.18 g/mol
InChI Key: CJYXCQLOZNIMFP-UHFFFAOYSA-N
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Preparation Methods

2-Azacyclooctanone can be synthesized from 7-aminoheptanoic acid . The synthetic route involves the cyclization of 7-aminoheptanoic acid under specific reaction conditions to form the lactam ring. The reaction typically requires an inert atmosphere and room temperature storage . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2-Azacyclooctanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-Azacyclooctanone involves its interaction with specific molecular targets and pathways. As a lactam, it can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can affect various biological processes, such as cell division and growth . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Azacyclooctanone can be compared with other similar compounds, such as:

This compound is unique due to its specific ring size and chemical properties, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

azocan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYXCQLOZNIMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25588-36-7
Record name 2(1H)-Azocinone, hexahydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25588-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60217672
Record name 2-Azacyclooctanone
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-66-5
Record name Enantholactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Azacyclooctanone
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Record name 673-66-5
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Record name 2-Azacyclooctanone
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Record name Hexahydroazocin-2(1H)-one
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Synthesis routes and methods

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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